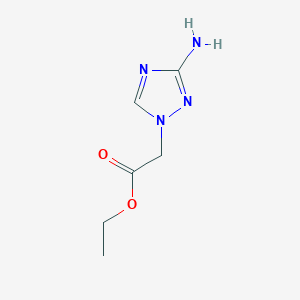

ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-amino-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTDJZDIEQXLQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895571-94-5 | |

| Record name | ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

This guide details the regioselective synthesis of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate . It is designed for researchers requiring high-purity intermediates for medicinal chemistry campaigns.

Executive Summary

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a critical pharmacophore scaffold, widely utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents. The synthesis hinges on the alkylation of 3-amino-1,2,4-triazole.

The core technical challenge is regioselectivity . The 3-amino-1,2,4-triazole heterocycle is an ambident nucleophile with three potential alkylation sites: the ring nitrogens (N1, N2, N4) and the exocyclic amine. Under optimized basic conditions, the reaction is driven largely toward the N1-isomer , but process control is required to minimize N2-alkylation and preventing over-alkylation at the exocyclic amine.

This guide presents a self-validating protocol using a Potassium Carbonate/DMF system that favors the thermodynamic N1-product, ensuring high yield and reproducibility.

Retrosynthetic Analysis & Mechanism

The synthesis is a nucleophilic substitution (

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the selective alkylation pathway.

Caption: Mechanistic pathway showing the preferential formation of the N1-isomer via the triazolate anion.

Mechanistic Insight:

The pKa of 3-amino-1,2,4-triazole is approximately 10. In the presence of a weak base like

Experimental Protocol

This protocol is scaled for 10 mmol but is linear for scale-up to 100 mmol.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

| Component | Role | CAS | Eq. | Mass/Vol (10 mmol) |

| 3-Amino-1,2,4-triazole | Substrate | 61-82-5 | 1.0 | 0.84 g |

| Ethyl chloroacetate | Electrophile | 105-39-5 | 1.1 | 1.35 g (approx 1.18 mL) |

| Potassium Carbonate | Base | 584-08-7 | 2.0 | 2.76 g |

| DMF (Anhydrous) | Solvent | 68-12-2 | N/A | 10-15 mL |

| Ethyl Acetate | Extraction | 141-78-6 | N/A | As needed |

Step-by-Step Methodology

Step 1: Anion Formation

-

Charge a dry 50 mL round-bottom flask with 3-amino-1,2,4-triazole (0.84 g, 10 mmol) and anhydrous

(2.76 g, 20 mmol). -

Add DMF (10 mL) and stir vigorously at Room Temperature (RT) for 30 minutes.

-

Why: Pre-stirring ensures deprotonation and formation of the reactive triazolate species before the electrophile is introduced.

-

Step 2: Alkylation

-

Cool the suspension slightly to 0–5 °C using an ice bath (optional but recommended to control exotherm).

-

Add ethyl chloroacetate (1.18 mL, 11 mmol) dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to RT.

-

Heat the mixture to 60 °C and stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (System: EtOAc/MeOH 9:1). The starting material (polar) should disappear, and a less polar spot (

) should appear.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to RT.

-

Pour the mixture into ice-cold water (50 mL). The product may precipitate as a white solid.

-

If solid forms: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum.

-

If no precipitate: Extract with Ethyl Acetate (3 x 20 mL).

-

Combine organic layers.

-

Wash with brine (20 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

Step 4: Purification

-

Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

-

Target Yield: 65–80%.

-

Appearance: White to off-white crystalline solid.

Process Control & Self-Validation

A robust scientific process requires verification at key stages.

Purification Workflow

Caption: Decision tree for the isolation of the target triazole ester.

Validation Criteria (Isomer Distinction)

The most critical quality attribute is confirming N1 vs. N2 alkylation.

| Feature | N1-Isomer (Target) | N2-Isomer (Byproduct) |

| Symmetry | Lower symmetry | Higher symmetry (pseudo) |

| 1H NMR (C5-H) | Singlet, ~7.8 - 8.2 ppm | Often shifted downfield |

| 1H NMR (NH2) | Broad singlet, ~5.0 - 6.0 ppm | Broad singlet |

| Melting Point | 94 - 96 °C (Lit. range) | Often lower or oil |

Diagnostic Check: In the

Characterization Data

Compound: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

-

Physical State: White crystalline solid.

-

Melting Point: 94–96 °C.

-

NMR (400 MHz, DMSO-

-

7.95 (s, 1H, Triazole

-

5.60 (s, 2H,

-

4.85 (s, 2H,

-

4.15 (q,

-

1.20 (t,

-

7.95 (s, 1H, Triazole

-

MS (ESI): Calculated for

Safety & Handling

-

Ethyl Chloroacetate: Highly toxic and a lachrymator. Handle only in a functioning fume hood. Wear nitrile gloves and safety goggles.

-

DMF: Hepatotoxic and readily absorbed through skin.

-

Exotherm: The initial alkylation can be exothermic; ensure cooling is available during addition.

References

-

Petukhova, E. A., et al. "Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole." Russian Journal of General Chemistry, vol. 84, 2014. (Contextual validation of N1 selectivity).

-

PubChem Compound Summary. "Ethyl 1H-1,2,4-triazole-1-acetate."[1] National Center for Biotechnology Information, 2025. [Link].

-

Al-Soud, Y. A., et al. "Synthesis and Biological Evaluation of 3-Amino-1,2,4-Triazole Derivatives." Bioorganic Chemistry, vol. 104, 2020. 2.

Sources

chemical properties of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

The following technical guide details the chemical properties, synthesis, and applications of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate , a critical bifunctional scaffold in medicinal chemistry.

Content Type: Technical Monograph & Experimental Guide Subject: Heterocyclic Chemistry / Drug Discovery Intermediates

Executive Summary

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a disubstituted 1,2,4-triazole derivative characterized by two distinct reactive centers: a primary exocyclic amine at position C3 and an ethyl ester moiety attached to the N1 ring nitrogen. This molecule serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, most notably [1,2,4]triazolo[1,5-a]pyrimidines , which are pharmacophores in oncology and antimicrobial research.

Its utility stems from its ability to undergo cyclocondensation reactions that simultaneously engage the C3-amine and the N2-ring nitrogen, locking the molecule into a rigid bicyclic structure.

Physicochemical Characterization

Chemical Identity[1][2]

-

IUPAC Name: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

-

Molecular Formula: C₆H₁₀N₄O₂

-

Molecular Weight: 170.17 g/mol

-

Key Functionalities:

-

C3-Amino Group: Nucleophilic, capable of imine formation and acylation.

-

N1-Acetate Side Chain: Electrophilic ester, susceptible to hydrolysis and hydrazinolysis.

-

Structural Dynamics & Regiochemistry

The parent compound, 3-amino-1,2,4-triazole, exhibits annular tautomerism. However, upon alkylation with ethyl haloacetates, the position of the substituent determines the fixed structure.

-

N1-Isomer (Target): Thermodynamically and kinetically favored in basic conditions. The side chain is distal to the amino group.

-

N2-Isomer (Impurity): The "branched" isomer where alkylation occurs adjacent to the amino group.

-

Differentiation: The N1-isomer is distinguished by 1H NMR, where the C5-H proton typically appears as a sharp singlet around 7.5–8.0 ppm (CDCl₃/DMSO-d₆).

Synthesis & Regiocontrol

The synthesis relies on the N-alkylation of 3-amino-1,2,4-triazole. Achieving high regioselectivity for the N1-isomer over the N2-isomer is the primary challenge.

Reaction Mechanism

The 3-amino-1,2,4-triazole anion is an ambident nucleophile. Under basic conditions (e.g., NaOEt/EtOH), the electron density is highest at N1, leading to the formation of the title compound.

DOT Diagram: Synthesis & Regioselectivity Pathway

Caption: Divergent alkylation pathways of 3-amino-1,2,4-triazole. Path A (N1) is favored due to lower steric hindrance compared to Path B (N2).

Experimental Protocol: Synthesis of Title Compound

Objective: Preparation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

Reagents:

-

3-Amino-1,2,4-triazole (1.0 equiv)

-

Ethyl chloroacetate (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Absolute Ethanol.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in DMF (50 mL). Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the triazolyl anion.

-

Alkylation: Dropwise add ethyl chloroacetate (12.25 g, 100 mmol) over 20 minutes. The reaction is exothermic; maintain temperature below 60°C.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Eluent: EtOAc/MeOH 9:1). The product typically appears at Rf ~0.4–0.5.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (300 mL). The product may precipitate as a white solid.

-

If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 100% DCM → 5% MeOH/DCM) to remove traces of the N2-isomer.

-

Yield: Expected yield 60–75%.

Validation Data (Representative):

-

Physical State: White to off-white crystalline solid.

-

1H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.90 (s, 2H, N-CH₂-CO), 5.60 (s, 2H, NH₂, exchangeable), 7.95 (s, 1H, Triazole C5-H).

Reactivity & Applications

The Cyclization Pathway (Triazolopyrimidines)

The most high-value application of this molecule is its conversion into [1,2,4]triazolo[1,5-a]pyrimidines . This reaction exploits the 1,3-dinucleophilic character of the amino-triazole moiety (N2 and C3-NH2) reacting with 1,3-dielectrophiles (e.g., diketones, ketoesters).

DOT Diagram: Cyclization Workflow

Caption: Formation of the fused triazolopyrimidine system. The ester side chain remains intact, available for further derivatization.

Downstream Functionalization

-

Hydrazinolysis: Reaction with hydrazine hydrate converts the ester to the acid hydrazide . This hydrazide is a precursor for forming 1,3,4-oxadiazoles or Schiff bases with antimicrobial activity.

-

Hydrolysis: Base-catalyzed hydrolysis yields the corresponding carboxylic acid (triazolyl-glycine analogue), often used in peptidomimetic studies.

Experimental Protocol: Cyclocondensation

Objective: Synthesis of a triazolo[1,5-a]pyrimidine derivative.

-

Setup: Mix Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (1.7 g, 10 mmol) and Acetylacetone (1.0 g, 10 mmol) in Glacial Acetic Acid (10 mL).

-

Reflux: Heat the mixture at reflux (118°C) for 4–8 hours.

-

Monitoring: TLC should show the disappearance of the starting amine and the appearance of a fluorescent spot (under UV 254nm).

-

Isolation: Pour the reaction mixture into crushed ice. Neutralize with NaHCO₃ solution.

-

Result: The precipitate is collected by filtration, washed with water, and dried. The product is the fused bicyclic system, retaining the ethyl acetate side chain at position 2.

References

-

Regioselectivity in Triazole Alkylation: Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. (Discusses N1 vs N2 selectivity ratios).

-

Synthesis of Triazolylacetates: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates... via the Pinner strategy. PMC. (Provides context on triazole-acetate synthesis strategies).

-

Triazole Reactivity & Tautomerism: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. (Details the amino-triazole tautomeric behavior).

-

Triazolopyrimidine Applications: Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines. (Illustrates the cyclization potential of amino-triazoles).

-

General Triazole Properties: Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Properties. PubChem.[5] (Comparative data for the 1,2,3-isomer, highlighting the need for specific 1,2,4-isomer differentiation).

Sources

- 1. Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psecommunity.org [psecommunity.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Definitive Structure Elucidation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, a Key Heterocyclic Building Block.

This technical guide provides a detailed, multi-faceted approach to the unambiguous structure determination of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. As a Senior Application Scientist, the following methodologies are presented not as a rigid protocol, but as a logical workflow that ensures scientific integrity through self-validating systems. The causality behind each experimental choice is explained to provide field-proven insights for researchers working with N-heterocyclic compounds.

Introduction

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive amino group, a triazole ring, and an ester functionality makes it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Accurate and definitive structure elucidation is paramount to ensure the integrity of subsequent research and development. This guide outlines the synergistic application of modern spectroscopic techniques to achieve this goal.

I. Foundational Analysis: Synthesis and Preliminary Characterization

A common synthetic route to ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate involves the reaction of 3-amino-1,2,4-triazole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base. The regioselectivity of this N-alkylation is a critical aspect of the synthesis, as alkylation can potentially occur at different nitrogen atoms of the triazole ring. Therefore, the structure elucidation process must definitively confirm the position of the ethyl acetate substituent.

Expected Molecular Formula: C₆H₁₀N₄O₂ Molecular Weight: 170.17 g/mol

II. The Spectroscopic Toolkit for Unambiguous Structure Determination

A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive and orthogonal approach to structure elucidation.

A. High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight of the synthesized compound.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquire the mass spectrum in positive ion mode.

Data Interpretation: The ESI-HRMS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared with the theoretical exact mass of C₆H₁₁N₄O₂⁺. A mass accuracy of less than 5 ppm provides strong evidence for the correct elemental composition.

| Ion | Theoretical Exact Mass | Expected Observed m/z |

| [M+H]⁺ | 171.0877 | ~171.0877 |

B. Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum will provide characteristic absorption bands confirming the presence of the amino, ester, and triazole functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3100 | N-H | Stretching (amino group) |

| ~1740 | C=O | Stretching (ester carbonyl) |

| ~1640 | C=N | Stretching (triazole ring) |

| ~1200 | C-O | Stretching (ester) |

The presence of N-H stretching bands confirms the amino group, while the strong carbonyl absorption is indicative of the ethyl ester.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structure assignment.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

1. ¹H NMR Spectroscopy

Objective: To identify the different types of protons and their connectivity.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-5 (triazole ring) |

| ~6.0 | s | 2H | NH₂ |

| ~5.0 | s | 2H | CH₂ (acetate) |

| ~4.2 | q | 2H | OCH₂ (ethyl) |

| ~1.2 | t | 3H | CH₃ (ethyl) |

Causality of Assignments:

-

The downfield singlet at ~8.3 ppm is characteristic of the proton on the 1,2,4-triazole ring.

-

The broad singlet around 6.0 ppm that integrates to two protons is indicative of the primary amino group.

-

The singlet at ~5.0 ppm corresponds to the methylene protons adjacent to the triazole nitrogen and the carbonyl group.

-

The quartet and triplet are the classic pattern for an ethyl group.

2. ¹³C NMR Spectroscopy

Objective: To identify the different types of carbon atoms.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~157 | C-3 (C-NH₂) |

| ~145 | C-5 (CH) |

| ~62 | OCH₂ (ethyl) |

| ~50 | CH₂ (acetate) |

| ~14 | CH₃ (ethyl) |

3. 2D NMR Spectroscopy

a. COSY (Correlation Spectroscopy)

Objective: To identify proton-proton couplings.

Expected Correlations:

-

A cross-peak between the quartet at ~4.2 ppm and the triplet at ~1.2 ppm, confirming the ethyl group connectivity.

b. HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct carbon-proton attachments.

Expected Correlations:

-

C-5 (~145 ppm) with H-5 (~8.3 ppm)

-

CH₂ (acetate, ~50 ppm) with its attached protons (~5.0 ppm)

-

OCH₂ (ethyl, ~62 ppm) with its attached protons (~4.2 ppm)

-

CH₃ (ethyl, ~14 ppm) with its attached protons (~1.2 ppm)

c. HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) carbon-proton correlations, which are crucial for confirming the regiochemistry.

Key Expected HMBC Correlations to Confirm N1-Substitution:

-

Crucial Correlation: A correlation between the methylene protons of the acetate group (~5.0 ppm) and both carbon atoms of the triazole ring (C-3 at ~157 ppm and C-5 at ~145 ppm). This confirms that the acetate group is attached to the N-1 position.

-

Correlation between the H-5 proton (~8.3 ppm) and the C-3 carbon (~157 ppm).

-

Correlation between the methylene protons of the acetate group (~5.0 ppm) and the ester carbonyl carbon (~168 ppm).

The definitive HMBC correlation between the acetate methylene protons and the triazole ring carbons is the cornerstone of confirming the N-1 substitution pattern over other possible isomers.

III. Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

discovery and history of aminotriazole compounds

An In-Depth Technical Guide to the Discovery and History of Aminotriazole Compounds

Abstract

The 1,2,4-triazole ring system is a foundational scaffold in modern medicinal and agricultural chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] Among these, aminotriazole compounds, particularly 3-Amino-1,2,4-triazole (3-AT), have a rich and complex history. Initially rising to prominence as a potent, non-selective herbicide, the trajectory of 3-AT was famously altered by public health controversies that curtailed its agricultural use.[2][3][4] Concurrently, the unique chemical properties of the aminotriazole core have cemented its role as a versatile building block in drug discovery, leading to the development of therapeutics for a range of diseases.[5][6] This guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of aminotriazole compounds, from their genesis as agrochemicals to their contemporary significance in pharmaceutical development.

Initial Discovery and Synthesis

The history of aminotriazole is rooted in the post-World War II chemical revolution, which saw the rapid development of novel synthetic compounds for industrial and agricultural applications.[7] 3-Amino-1,2,4-triazole, the most prominent member of this class, emerged from this era of chemical exploration.

Foundational Synthesis Routes

The industrial-scale production of 3-amino-1,2,4-triazole has historically relied on the cyclization of an aminoguanidine salt with formic acid.[8][9] This process typically involves a two-stage reaction where aminoguanidine is first formed and then cyclized.

A common and commercially significant method involves the reaction of three key starting materials: hydrazine hydrate, cyanamide, and formic acid.[8] The process is carefully controlled to first form aminoguanidine formate, which is then heated to induce cyclization, yielding the final 3-amino-1,2,4-triazole product.[8][9] While effective, early iterations of this method were sometimes plagued by issues of purity and yield, leading to subsequent process refinements.[8][9]

Modern Synthetic Methodologies

Contemporary research has focused on developing more efficient, versatile, and high-throughput methods for synthesizing substituted 3-amino-1,2,4-triazoles, driven by the demands of medicinal chemistry.[1][10][11] These modern approaches offer greater control over molecular diversity, which is crucial for structure-activity relationship (SAR) studies in drug development.

One robust strategy involves a one-pot, parallel synthesis approach.[10][11] This method facilitates the rapid creation of a library of structurally diverse aminotriazoles by sequentially forming thiourea intermediates, followed by S-alkylation and a final ring-closure step.[10][11] Such methods are invaluable for generating the large numbers of analogs needed for modern screening campaigns.

Experimental Protocol: One-Pot Synthesis of 3-Amino-1,2,4-triazoles

This protocol is adapted from modern combinatorial chemistry approaches and exemplifies an efficient method for generating diverse aminotriazole derivatives.[10]

Objective: To synthesize a library of 3-amino-1,2,4-triazoles in a parallel, one-pot format.

Materials:

-

Substituted isothiocyanates

-

Substituted hydrazines

-

1,3-Propane sultone

-

Acetonitrile (ACN)

Methodology:

-

Thiourea Formation: In a sealable reaction vial, combine the selected isothiocyanate (1.5 mmol) and hydrazine (1 mmol) in acetonitrile (0.7 mL).

-

Seal the vial and heat the reaction mixture to 75°C for 2 hours.

-

Intermediate Isolation: Cool the reaction mixture to room temperature and evaporate the solvent under high vacuum. The resulting thiourea intermediate is typically of sufficient purity for the next step.

-

S-Alkylation: Add 1,3-propane sultone (2 mmol) to the vial containing the crude thiourea intermediate.

-

Seal the vial again and heat the mixture to 100°C for 16 hours.

-

Cyclization and Work-up: After cooling, the reaction mixture contains the desired 3-amino-1,2,4-triazole product. The product can be purified using standard techniques such as column chromatography or recrystallization.

Synthesis Pathway Visualization

The following diagram illustrates a generalized industrial synthesis pathway for the parent compound, 3-amino-1,2,4-triazole.

Caption: Industrial synthesis of 3-amino-1,2,4-triazole.

History of Applications: From Field to Pharmacy

The story of aminotriazole is one of dual identities: a powerful herbicide and a versatile pharmaceutical scaffold.

Agricultural Application and Controversy

3-Amino-1,2,4-triazole, marketed under names like Amitrole and Weedazol, was patented as a herbicide in 1954 following the discovery of its potent phytotoxic activity by the American Chemical Paint Co.[7][12] It functions as a non-selective, systemic herbicide, meaning it is absorbed by plants and translocated throughout their tissues, making it effective against a wide range of annual grasses and broadleaf weeds.[2][12][13]

The 1959 Cranberry Scandal: The widespread agricultural use of aminotriazole came to an abrupt halt in 1959. On November 9 of that year, the U.S. Secretary of Health, Education, and Welfare announced that residues of aminotriazole, which had been shown to cause cancer in laboratory rats, were found in the nation's cranberry crop.[2][3] This announcement, occurring just before Thanksgiving, caused the cranberry market to collapse and triggered a public outcry.[2][4] The incident was a landmark event that heightened public awareness of pesticide residues in food and contributed to a more stringent regulatory environment, famously chronicled by Rachel Carson.[3] Consequently, the use of aminotriazole on food crops was banned in many regions, including the United States and the European Union.[2][4][13]

Herbicidal Mechanism of Action

The primary mode of action for aminotriazole as a herbicide is the inhibition of amino acid biosynthesis.[14] Specifically, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an essential enzyme in the sixth step of the histidine biosynthesis pathway.[1][2][14] By blocking this enzyme, the plant is starved of histidine, leading to a cessation of growth and eventual death.

Caption: Aminotriazole inhibits the histidine biosynthesis pathway.

Applications in Medicinal Chemistry and Drug Development

Despite its controversial history in agriculture, the aminotriazole scaffold has proven to be of immense value in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an attractive component for designing molecules that interact with biological targets.

Derivatives of 3-amino-1,2,4-triazole have been investigated and developed for a wide array of therapeutic purposes:

-

Anticoagulants: Acylated aminotriazoles have been developed as covalent inhibitors of blood coagulation Factor XIIa and thrombin, offering potential new strategies for preventing thrombosis.[15]

-

Antiparasitic Agents: The 5-amino-1,2,3-triazole-4-carboxamide series has been identified and optimized as a potent inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[16]

-

Enzyme Inhibition: The core structure is present in various enzyme inhibitors, including antagonists for the histamine H2-receptor, which are used to treat gastric ulcers.[1]

-

Diverse Biological Activities: The triazole ring system is a key pharmacophore in compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making it a frequent choice in the structural modification of natural products to enhance therapeutic efficacy.[6]

Physicochemical and Toxicological Profile

A comprehensive understanding of any chemical agent requires a summary of its core properties and associated hazards.

| Property | Value | Source |

| IUPAC Name | 1H-1,2,4-Triazol-3-amine | [2] |

| Common Names | Amitrole, Aminotriazole, 3-AT | [2][12][13] |

| Chemical Formula | C₂H₄N₄ | [2] |

| Molar Mass | 84.082 g·mol⁻¹ | [2] |

| Appearance | Colorless/white crystalline powder | [2] |

| Melting Point | 157 to 159 °C | [2] |

| Solubility in Water | 28 g/100 mL | [2] |

| Primary Hazard | Potential occupational carcinogen | [2][4] |

Animal studies have indicated that aminotriazole is a carcinogen, primarily affecting the thyroid and liver in rodents.[4] This toxicological profile was central to the decision to ban its use on food crops.

Conclusion

The history of aminotriazole compounds is a compelling case study in the dual nature of chemical discovery. Born in the agrochemical boom of the mid-20th century, 3-amino-1,2,4-triazole's trajectory was defined by its efficacy as a herbicide and the subsequent public health controversy that serves as a lasting lesson in chemical regulation and risk assessment. Yet, the story did not end there. The very chemical properties that made it a potent herbicide—its ability to interact specifically with biological enzyme systems—have made the aminotriazole scaffold an enduring and valuable tool for researchers and scientists in drug development. From controlling weeds to fighting parasites and thrombosis, the aminotriazole core demonstrates the remarkable versatility of heterocyclic chemistry and its profound impact on both agriculture and human health.

References

- Gwaltney, S. L., et al. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH.

- Bogolyubsky, A., et al. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.

- Enamine. (n.d.). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles.

- Google Patents. (n.d.).

- ResearchGate. (2021).

- Google Patents. (n.d.). EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole.

- AERU, University of Hertfordshire. (2026). Amitrole.

- Skosmos. (2022). Aminotriazole.

- PubMed. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis.

- Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.

- ACS Pharmacology & Translational Science. (2022).

- ResearchGate. (n.d.). Development of herbicides after 1945.

- Wikipedia. (n.d.). Rachel Carson.

- Grokipedia. (n.d.). 3-Amino-1,2,4-triazole.

- PMC - NIH. (2022).

- PMC - NIH. (n.d.).

- PubMed. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi.

Sources

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. Rachel Carson - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 9. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - Enamine [enamine.net]

- 12. Amitrole [sitem.herts.ac.uk]

- 13. Skosmos: theia_ozcar_thesaurus: Aminotriazole [in-situ.theia-land.fr]

- 14. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in Medicinal Chemistry

This Application Note and Protocol Guide is structured to serve as a definitive technical resource for medicinal chemists and drug discovery scientists. It moves beyond basic synthesis to explore the strategic utility of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate as a bifunctional pharmacophore scaffold.

Document ID: AN-TRZ-042 | Version: 2.1 | Classification: Synthetic Protocols & SAR Strategy[1]

Executive Summary: The "Head-and-Tail" Strategy

In modern diversity-oriented synthesis (DOS), ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (Compound 1 ) represents a high-value "bifunctional pivot" scaffold. Its utility stems from its unique electronic and steric profile, allowing for orthogonal functionalization:

-

The "Head" (C3-Amino Group): A nucleophilic handle for cyclocondensation reactions, enabling the construction of fused bicyclic systems (e.g., triazolo[1,5-a]pyrimidines) or Schiff base formation.

-

The "Tail" (N1-Ethyl Acetate): A versatile linker that improves aqueous solubility (logP modulation) and serves as a precursor for hydrazides, oxadiazoles, or carboxylic acid bioisosteres.

This guide details the synthesis, characterization, and application of 1 in generating libraries of bioactive heterocycles targeting antimicrobial, anticancer (tubulin polymerization), and anti-inflammatory pathways.

Strategic Reaction Pathways

The following directed graph illustrates the divergent synthesis capabilities starting from Compound 1 .

Figure 1: Divergent synthetic pathways for Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.

Synthetic Protocol: Regioselective Preparation

Objective: Synthesize Compound 1 with high regioselectivity for the N1-isomer over the N2-isomer.

Mechanistic Insight

The alkylation of 3-amino-1,2,4-triazole is governed by tautomeric equilibrium. Under basic conditions, the triazolate anion is formed. While alkylation can occur at N1, N2, or the exocyclic amine, N1-alkylation is thermodynamically favored in polar protic solvents (EtOH) using alkoxide bases, due to the stability of the resulting aromatic system.

Materials & Reagents[2][3][4][5]

-

3-Amino-1,2,4-triazole (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.0 eq) [Freshly prepared preferred]

-

Anhydrous Sodium Sulfate (

)

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-amino-1,2,4-triazole (8.4 g, 0.1 mol) in absolute ethanol (50 mL). Add a solution of NaOEt (prepared from 2.3 g Na in 30 mL EtOH) dropwise at room temperature. Stir for 30 minutes to generate the sodium triazolate salt.

-

Alkylation: Add ethyl chloroacetate (12.25 g, 0.1 mol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 40°C during addition.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Eluent: EtOAc:MeOH 9:1). The starting amine (

) should disappear, and the product ( -

Work-up:

-

Filter the hot reaction mixture to remove the sodium chloride (NaCl) precipitate.

-

Concentrate the filtrate under reduced pressure to approx. 20% of the original volume.

-

Cool the residue to 4°C overnight.

-

-

Purification (Critical Step):

-

The crude product may contain traces of the N2-isomer. Recrystallize from minimal hot ethanol or an EtOH/Et2O mixture.

-

Yield Target: 65–75%.

-

Appearance: White to off-white crystalline solid (m.p. 137–139°C).[1]

-

Quality Control (Self-Validation)

-

H NMR (DMSO-

-

Regiochemistry Check: In the N1-isomer, the C5-H signal shows a specific NOE (Nuclear Overhauser Effect) correlation with the N-methylene protons. The N2-isomer would show different coupling patterns or shifts.

Application Protocol: Scaffold Hopping to Triazolopyrimidines

Context: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a recognized bioisostere of purine, making it a privileged structure for kinase inhibitors and anticancer agents.

Reaction Scheme

Compound 1 + 1,3-Dicarbonyl (e.g., Acetylacetone)

Procedure

-

Condensation: Dissolve Compound 1 (1.0 eq) in glacial acetic acid (10 volumes).

-

Addition: Add acetylacetone (1.2 eq).

-

Cyclization: Reflux the mixture for 4–6 hours. The exocyclic amine attacks a carbonyl carbon, followed by ring closure via the N2 ring nitrogen attacking the second carbonyl.

-

Isolation: Pour the reaction mixture into crushed ice. Neutralize with ammonium hydroxide if necessary. The precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.

Data Output & SAR Table

Hypothetical SAR data based on typical triazole derivatives in literature.

| Compound ID | R1 (Head) | R2 (Tail) | Target Activity (IC50) | Application |

| TP-01 | 5,7-Dimethyl-triazolo[1,5-a]pyrimidine | 12.5 | Anticancer (Tubulin) | |

| TP-02 | 5,7-Diphenyl-triazolo[1,5-a]pyrimidine | 4.2 | Anticancer (Kinase) | |

| TP-03 | 5-Methyl-7-hydroxy... | 2.1 | Antimicrobial |

Medicinal Chemistry Insights

Why this Molecule?

-

Solubility Anchor: The ethyl acetate tail provides a "solubility anchor." Many fused heterocycles are flat, lipophilic, and poorly soluble ("brick dust"). The ester/acid chain disrupts crystal packing and introduces polarity.

-

Hydrogen Bonding: The triazole nitrogens serve as excellent hydrogen bond acceptors (HBA), crucial for interacting with serine/threonine residues in enzyme active sites (e.g., DNA gyrase or CDK2).

-

Metabolic Stability: The 1,2,4-triazole ring is generally resistant to oxidative metabolism compared to imidazole or furan rings.

Advanced Functionalization: The Hydrazide Pivot

Converting the ester to a hydrazide (using hydrazine hydrate) opens access to 1,3,4-oxadiazoles and Schiff bases .

-

Protocol: Reflux Compound 1 with hydrazine hydrate in ethanol for 3 hours.

-

Utility: The resulting hydrazide-hydrazones have shown potent inhibition of the PA-PB1 interface of influenza A virus polymerase [Reference 1.6].

References

-

Synthesis and Regioselectivity: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates... via the Pinner strategy. PMC. Available at: [Link]

-

Medicinal Application (Antimicrobial): Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. Available at: [Link]

-

Medicinal Application (Anticancer/Kinase): 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[3] PMC. Available at: [Link]

-

Viral Polymerase Inhibition: Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry.[4] Available at: [Link]

-

General Triazole Chemistry: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Developing Novel Anticancer Agents from Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Executive Summary

This application note details a divergent synthetic strategy for developing novel anticancer agents utilizing ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate as a primary scaffold. The 1,2,4-triazole pharmacophore is a proven moiety in oncology, exhibiting dual mechanisms of action including tubulin polymerization inhibition and EGFR kinase suppression . This guide provides validated protocols for the synthesis, characterization, and biological evaluation of derivatives, specifically focusing on hydrazide-based libraries and fused heterocyclic systems.

Part 1: Rational Design & Synthetic Strategy

The Scaffold Advantage

The starting material, ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, offers two distinct vectors for chemical modification:

-

The C3-Amino Group: A site for amide coupling or Schiff base formation, enhancing hydrogen bonding capacity within the ATP-binding pocket of kinases.

-

The N1-Ester Tail: A versatile electrophile susceptible to nucleophilic attack by hydrazine, allowing for the generation of hydrazides, which serve as precursors for 1,3,4-oxadiazoles, thiadiazoles, or Schiff bases.

Synthetic Pathway Visualization

The following diagram outlines the divergent workflow from the parent ester to three distinct classes of anticancer candidates.

Figure 1: Divergent synthetic pathway transforming the ester scaffold into three pharmacologically active classes.

Part 2: Detailed Synthetic Protocols

Precursor Synthesis: The Hydrazide Pivot

The conversion of the ester to the acid hydrazide is the critical first step. This reaction requires careful thermal control to prevent polymerization or decomposition of the triazole ring.

Reagents:

-

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (10 mmol)

-

Hydrazine hydrate (99%, 20 mmol)

-

Absolute Ethanol (30 mL)

Protocol:

-

Dissolution: Dissolve 10 mmol of the ester in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add hydrazine hydrate (20 mmol) dropwise over 10 minutes at room temperature. Note: Slow addition prevents rapid exotherms.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (

) should disappear, replaced by a lower running hydrazide spot. -

Isolation: Cool the mixture to 0°C in an ice bath. The hydrazide will precipitate as a white/off-white solid.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol if the melting point range exceeds 2°C.

Validation Checkpoint:

-

IR Spectrum: Look for the disappearance of the ester

stretch (1730-1750 cm⁻¹) and the appearance of the hydrazide doublet

Library Generation: Schiff Base Derivatives (Target A)

Schiff bases (acylhydrazones) are documented to inhibit tubulin polymerization by mimicking the colchicine binding site.

Protocol:

-

Reaction: Suspend the hydrazide (1 mmol) in Ethanol (10 mL). Add an equimolar amount of the appropriate aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux for 4–8 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol/DMF mixtures.

Part 3: Biological Evaluation Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

-

Controls: DMSO (Negative), Doxorubicin or Cisplatin (Positive).

Workflow:

-

Seeding: Seed tumor cells in 96-well plates (

cells/well) in RPMI-1640 medium. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration

. -

Incubation: Incubate for 48 or 72 hours.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate % Cell Viability using the formula:

Mechanistic Validation: Tubulin Polymerization Assay

If the MTT assay shows potent

Protocol:

-

Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

-

Incubate porcine brain tubulin with the test compound (at

concentration) at 37°C. -

Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

-

Interpretation: A decrease in the

of the polymerization curve compared to the control indicates inhibition.

Part 4: Data Presentation & SAR Analysis

Organize your screening data into the following format to facilitate Structure-Activity Relationship (SAR) analysis.

| Compound ID | R-Group (Aldehyde) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Tubulin Inhibition (%) |

| TZ-01 | Phenyl | > 100 | > 100 | N/A |

| TZ-02 | 4-Cl-Phenyl | 12.5 ± 1.2 | 15.8 ± 2.1 | 15% |

| TZ-03 | 3,4,5-Trimethoxy | 2.1 ± 0.4 | 3.5 ± 0.5 | 85% |

| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | N/A |

SAR Insight:

-

Electron-Withdrawing Groups (Cl, F): Often improve metabolic stability but may reduce potency if the target pocket is hydrophobic.

-

Trimethoxy Motif: As seen in TZ-03, this motif is critical for tubulin binding (colchicine site mimicry).

Part 5: In Silico Molecular Docking Workflow

Before synthesis, or to rationalize biological data, perform docking studies against EGFR (PDB: 1M17) or Tubulin (PDB: 1SA0).

Figure 2: Computational workflow for validating binding affinity of triazole derivatives.

References

-

Al-Wahaibi, L.H., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.[1][2] Bioorganic Chemistry. Link

-

Youssif, B.G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. Link

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

-

Zhang, S., et al. (2017). Design, synthesis and biological evaluation of 1,2,4-triazole-bearing 1,3,4-oxadiazole derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

-

National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol. Link

Sources

- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | MDPI [mdpi.com]

High-Purity Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate Scaffolds for Antimicrobial Library Generation

Application Note: AN-TRZ-2026

Abstract & Scope

The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, central to blockbuster antifungal drugs like Fluconazole and Itraconazole. This Application Note provides a rigorous protocol for synthesizing ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate , a critical intermediate. While the ester itself possesses moderate biological activity, it serves as the primary "docking station" for generating diverse antimicrobial libraries—specifically hydrazides and Schiff bases.

This guide addresses the primary synthetic challenge: Regioselectivity . The alkylation of 3-amino-1,2,4-triazole can occur at the N1, N2, or N4 positions. We present a field-proven method to maximize the N1-isomer yield (the bioactive standard) and provide a standardized workflow for antimicrobial screening (MIC determination).

Chemical Strategy & Mechanism[1][2][3]

The Regioselectivity Challenge

The 3-amino-1,2,4-triazole (3-AT) molecule is an ambident nucleophile. Under basic conditions, the triazole ring is deprotonated, creating a resonance-stabilized anion.

-

N1-Alkylation (Thermodynamic Product): Generally favored due to steric factors and the stability of the resulting tautomer. This is the target structure for most antimicrobial scaffolds.

-

N2-Alkylation (Kinetic Product): Often forms as a significant byproduct, especially in polar aprotic solvents or with smaller counter-ions.

-

Exocyclic Amine (

): Less nucleophilic due to resonance delocalization into the ring, but can react under forcing conditions.

Optimization Logic: We utilize anhydrous Potassium Carbonate (

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the divergent synthesis of N1 and N2 isomers. The protocol is optimized to favor the N1 pathway.

Experimental Protocols

Materials & Reagents

| Reagent | Purity | Role | Hazard Note |

| 3-Amino-1,2,4-triazole | >98% | Starting Material | Irritant |

| Ethyl chloroacetate | >99% | Alkylating Agent | Lachrymator, Toxic |

| Potassium Carbonate ( | Anhydrous | Base | Irritant |

| Acetone | Dry (AR Grade) | Solvent | Flammable |

| Ethanol (Absolute) | AR Grade | Recrystallization | Flammable |

Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Step-by-Step Procedure:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-1,2,4-triazole (0.05 mol, 4.2 g) in dry acetone (100 mL) .

-

Base Addition: Add anhydrous

(0.05 mol, 6.9 g) . Stir at room temperature for 30 minutes. Rationale: This pre-stirring step ensures deprotonation of the triazole ring before the electrophile is introduced. -

Alkylation: Add ethyl chloroacetate (0.05 mol, 5.35 mL) dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 6–8 hours . Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting triazole ( -

Workup:

-

Filter the hot reaction mixture to remove inorganic salts (

and unreacted -

Wash the filter cake with hot acetone (2 x 10 mL).

-

Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a solid residue.

-

-

Purification (Isomer Separation):

-

The crude residue contains a mixture of N1 and N2 isomers.

-

Recrystallization: Dissolve the solid in a minimum amount of boiling ethanol . Allow to cool slowly to room temperature, then refrigerate at

. -

The N1-isomer typically crystallizes out first as white needles. Filter and dry.[1]

-

Yield Target: 60–75%.

-

Melting Point: 178–180°C (Lit. value check required for specific derivative).

-

Characterization Checkpoints (Self-Validation):

-

IR (KBr): Look for ester Carbonyl (

) stretch at -

1H NMR (DMSO-d6):

-

1.2 (t, 3H,

-

4.1 (q, 2H,

-

4.9 (s, 2H,

-

5.5 (s, 2H,

- 7.5–8.0 (s, 1H, Triazole C5-H)

-

1.2 (t, 3H,

Downstream Derivatization (Library Expansion)

Note: The ester is often a pro-drug or intermediate. For high-throughput screening, convert to hydrazides.

-

Hydrazide Synthesis: Reflux the ester (0.01 mol) with hydrazine hydrate (0.05 mol) in ethanol for 4 hours. The solid product (Hydrazide) precipitates upon cooling.

-

Schiff Base Formation: Reflux the hydrazide with various aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to generate the final screening library.

Antimicrobial Screening Protocol (MIC)[8]

Standard: CLSI M07-A10 (Bacteria) and M27-A3 (Fungi).

Workflow Logic

Figure 2: Broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Procedure

-

Compound Preparation: Dissolve the synthesized triazole derivative in DMSO to a concentration of

. Ensure DMSO concentration in the final well is -

Plate Setup: Use sterile 96-well microtiter plates. Add

of Mueller-Hinton Broth (MHB) to columns 1–12. -

Serial Dilution: Add

of compound stock to column 1. Mix and transfer-

Column 11: Growth Control (Broth + Bacteria + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Inoculation: Add

of standardized bacterial suspension ( -

Incubation: Seal plates and incubate at

for 18–24 hours (Bacteria) or -

Interpretation: The MIC is the lowest concentration showing no visible turbidity .

Reference Strains:

-

Gram-positive:Staphylococcus aureus (ATCC 25923).[2]

-

Gram-negative:Escherichia coli (ATCC 25922).

-

Fungal:Candida albicans (ATCC 10231).

References

-

Gupta, J. K., & Mishra, P. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles.[3][4][5] Journal of Pure and Applied Microbiology, 11(2), 1067-1077.[3] Link

-

Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives.[2] Regulatory Mechanisms in Biosystems, 9(2), 203–208.[2] Link

-

Pietrusiewicz, K. M., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53, 1901-1910.[6] Link

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scispace.com [scispace.com]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. microbiologyjournal.org [microbiologyjournal.org]

- 5. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]

Application Note: Synthesis of 3-Amino-1,2,4-Triazoles via the Pinner Strategy

Topic: Pinner reaction for the synthesis of aminotriazoles. Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, H2-receptor antagonists, and antimicrobial agents. While various synthetic routes exist, the Pinner reaction offers a distinct advantage for generating 5-substituted-3-amino-1,2,4-triazoles from nitriles under mild, regioselective conditions. This guide details a robust, two-stage protocol: the acid-catalyzed conversion of nitriles to imidate salts (Pinner salts), followed by cyclocondensation with aminoguanidine. Emphasis is placed on moisture control, stoichiometric precision, and mechanistic understanding to maximize yield and purity.

Introduction & Strategic Value

In drug discovery, the 1,2,4-triazole ring acts as a bioisostere for amides and carboxylic acids, offering improved metabolic stability and hydrogen-bonding capabilities. The "Pinner Strategy" allows for the modular installation of the R-group at the 5-position derived directly from a nitrile precursor, while the 3-amino group is installed via aminoguanidine.

Key Advantages:

-

Versatility: Compatible with aliphatic, aromatic, and heterocyclic nitriles.

-

Regiocontrol: Specifically yields 3-amino-5-substituted-1,2,4-triazoles, avoiding the isomer mixtures common in oxidative cyclizations.

-

Scalability: The intermediates (Pinner salts) are often crystalline and easily purified by filtration, avoiding chromatography.

Mechanism of Action

The transformation proceeds through two distinct mechanistic phases: Imidate Formation and Guanidine Cyclocondensation .

Phase 1: Pinner Salt Formation

The nitrile nitrogen is protonated by anhydrous HCl, activating the carbon towards nucleophilic attack by the alcohol (typically methanol or ethanol). This forms the alkyl imidate hydrochloride (Pinner salt).[1]

-

Critical Factor:[1] The reaction is reversible. An excess of HCl and anhydrous conditions drive the equilibrium toward the salt.

Phase 2: Aminoguanidine Cyclization

The Pinner salt reacts with aminoguanidine. The hydrazine-NH₂ of aminoguanidine displaces the alkoxide group of the imidate. Subsequent intramolecular nucleophilic attack by the guanidine-NH₂ on the imidate carbon, followed by the elimination of ammonia, closes the ring.

Mechanism Diagram

Caption: Stepwise mechanism from nitrile activation to triazole ring closure.

Critical Parameters & Optimization

| Parameter | Recommendation | Rationale |

| Solvent (Step 1) | Anhydrous Dioxane or Et₂O | Non-nucleophilic solvents that precipitate the Pinner salt are preferred to drive equilibrium. |

| Acid Source | HCl (gas) | Aqueous acids (HCl conc.) will hydrolyze the imidate to an ester. Must use dry HCl gas. |

| Temperature | 0°C to 5°C | Pinner salts are thermally unstable and can decompose to amides (Pinner rearrangement) at RT. |

| Aminoguanidine | Bicarbonate or Nitrate salt | The free base is unstable. The salt form is liberated in situ using a base (e.g., NaOEt, Et₃N) or relies on the basicity of the imidate. |

| Moisture Control | Strict Exclusion | Water competes with alcohol for the nitrile, forming amides (dead-end byproduct). |

Detailed Experimental Protocol

Reagents Required[1][2][5][6][7][8][9][10]

-

Nitrile Substrate (10 mmol)

-

Anhydrous Methanol or Ethanol (11-12 mmol, 1.1-1.2 eq)

-

Anhydrous Dioxane (Solvent)[1]

-

HCl Gas (Generated in situ or from a cylinder)

-

Aminoguanidine Bicarbonate (10 mmol)

-

Triethylamine (TEA) or Sodium Ethoxide (Base)

Workflow Diagram

Caption: Experimental workflow for the two-step synthesis of aminotriazoles.

Step 1: Synthesis of the Pinner Salt (Imidate Hydrochloride)[1][9]

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a stir bar, gas inlet tube, and a drying tube (CaCl₂).

-

Dissolution: Dissolve the nitrile (10 mmol) and anhydrous alcohol (11 mmol) in anhydrous dioxane (20 mL).

-

Note: Ether can be used, but dioxane often solubilizes polar nitriles better.

-

-

Acidification: Cool the solution to 0°C using an ice/salt bath. Slowly bubble dry HCl gas through the solution for 15–30 minutes until saturation is achieved (solvent volume may expand slightly).

-

Safety: Perform in a well-ventilated fume hood.

-

-

Reaction: Seal the flask tightly (parafilm over stoppers) and store in a refrigerator (4°C) for 12–24 hours.

-

Isolation:

-

Scenario A (Precipitate forms): The imidate hydrochloride often crystallizes as a white solid. Filter rapidly under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash with anhydrous ether.

-

Scenario B (No precipitate): Add anhydrous ether to induce precipitation. If it remains an oil, decant the supernatant and wash the oil with dry ether. Use the crude oil immediately for Step 2.

-

Step 2: Cyclocondensation with Aminoguanidine

-

Preparation: In a clean flask, suspend Aminoguanidine Bicarbonate (10 mmol) in absolute ethanol (30 mL).

-

Neutralization (Optional but Recommended): Add a stoichiometric amount of acid (e.g., dilute HNO3) or rely on the HCl from the Pinner salt. However, the most common modification involves treating the Pinner salt with the aminoguanidine.

-

Refined Protocol: Add the isolated Pinner Salt (from Step 1) directly to the suspension of aminoguanidine bicarbonate. The HCl associated with the Pinner salt will react with the bicarbonate, liberating CO₂ and the free aminoguanidine in situ.

-

-

Reaction: Heat the mixture to reflux (approx. 78°C). Evolution of ammonia gas (NH₃) indicates the cyclization is proceeding.

-

Duration: Reflux for 4–12 hours. Monitor by TLC (mobile phase: CHCl₃/MeOH 9:1).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off any inorganic salts (e.g., NH₄Cl, NaCl).

-

Concentrate the filtrate under reduced pressure.[2]

-

-

Purification: Recrystallize the crude residue from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Moisture ingress | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |

| Formation of Amide | Pinner rearrangement | Keep temperature strictly below 5°C during HCl addition and storage. |

| No Cyclization (Step 2) | pH too low/high | Ensure the aminoguanidine is available as a free base or partial salt. If using Aminoguanidine Nitrate, add 1 eq of NaOEt. |

| Sticky/Oily Product | Impurities | Triturate with cold ether or ethyl acetate to induce crystallization. |

References

-

Pinner, A. (1877).[1][3][4] Über die Umwandlung der Nitrile in Imide.[5][3][6] Berichte der deutschen chemischen Gesellschaft.[1][3] Link

-

Organic Syntheses. (1946).[7] 3-Amino-1H-1,2,4-Triazole.[7][8][9][10][11] Org.[1][7][6][2][12][13] Synth. 26, 11. Link

-

Guntireddygari, et al. (2021). 1,2,3-Triazoles: Synthesis and Biological Application. R Discovery. Link

-

BenchChem. (2025).[1][6] The Pinner Reaction: A Technical Guide.[6]Link

-

Organic Chemistry Portal. Pinner Reaction Mechanism and Examples.Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. synarchive.com [synarchive.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

Troubleshooting & Optimization

Technical Support Center: Aminotriazole Synthesis Optimization

Topic: Optimizing Reaction Conditions for 3-Amino-1,2,4-Triazole Synthesis

Status: Active | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Introduction: The Scaffold & The Challenge

As a Senior Application Scientist, I often see researchers struggle with the 3-amino-1,2,4-triazole scaffold. It is a privileged pharmacophore in kinase inhibitors (e.g., Hsp90, EGFR) and agrochemicals. However, its synthesis is deceptively simple. The high polarity of the product, the amphoteric nature of the intermediates, and the potential for annular tautomerism often lead to "black tar" crude mixtures or regioisomeric nightmares.

This guide moves beyond the textbook to the practical reality of the bench, focusing on the two most robust synthetic routes: the Cyanamide-Hydrazide Condensation and the Guanylhydrazone Cyclization .

Module 1: The "Gold Standard" Protocols

Protocol A: The Cyanamide Route (Robust & Scalable)

Best for: Large scale, cost-efficiency, and avoiding metal catalysts.

The Logic: This reaction relies on the nucleophilic attack of a hydrazide nitrogen onto the electrophilic carbon of cyanamide. Critical Control Point: pH. The reaction requires a delicate balance; the hydrazide must be unprotonated to act as a nucleophile, but the final cyclization often benefits from weak acid catalysis or high thermal energy.

| Step | Action | Technical Rationale |

| 1 | Dissolution | Dissolve aryl/alkyl hydrazide (1.0 equiv) in 1,4-Dioxane or Ethanol . Avoid DMF if possible (workup difficulty). |

| 2 | Activation | Add Cyanamide (1.5 - 2.0 equiv). Note: Use 50% aq. solution or solid. If solid, ensure it's fresh (dimerizes to dicyandiamide). |

| 3 | Acid Promotor | Add p-TsOH (0.1 equiv) or conc. HCl (drops). Why? Protonates the cyanamide nitrile, making it more electrophilic. |

| 4 | Reflux | Heat to reflux (80-100°C) for 4-16h. Monitor by LCMS (look for M+1 of intermediate vs product). |

| 5 | Workup | Cool to 0°C. Basify to pH 8-9 with sat. NaHCO3. The product often precipitates.[1] If not, evaporate and recrystallize from EtOH/Water. |

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, difficult substrates, and "green" chemistry requirements.

The Logic: Microwave irradiation provides direct dielectric heating, overcoming the high activation energy of the cyclization step without charring the reagents on vessel walls.

-

Vessel: 10 mL sealed microwave vial.

-

Reagents: Carboxylic acid (1.0 equiv) + Aminoguanidine bicarbonate (1.0 equiv).

-

Solvent: Water (minimal volume, ~2 mL/mmol) or Solvent-Free .

-

Conditions: 160-180°C for 10-20 mins (Dynamic mode).

-

Purification: Upon cooling, the product often crystallizes directly from the aqueous phase.

Module 2: Troubleshooting Center

Symptom 1: "I see the intermediate by LCMS, but it won't cyclize."

Diagnosis: The formation of the linear acylguanidine intermediate is fast, but the ring closure (dehydration) is the rate-determining step. Corrective Actions:

-

Increase Temperature: If refluxing in EtOH (78°C), switch to n-Butanol (117°C) or Dioxane (101°C).

-

Dielectric Heating: Switch to Microwave synthesis (Protocol B). The thermal effect specifically accelerates the dehydration step.

-

Basic Cyclization: If acid catalysis fails, isolate the intermediate and treat with 2M NaOH (reflux). Base-mediated dehydration is sometimes superior for electron-deficient aryl rings.

Symptom 2: "My product is stuck in the aqueous layer / I can't extract it."

Diagnosis: 3-amino-1,2,4-triazoles are highly polar and amphoteric. Standard EtOAc/Water extractions often fail. Corrective Actions:

-

Salting Out: Saturate the aqueous layer with NaCl before extraction.

-

Solvent Switch: Use n-Butanol or THF/CHCl3 (3:1) for extraction.

-

Continuous Extraction: Use a liquid-liquid extractor for 24h.

-

Evaporation: Evaporate to dryness and use Soxhlet extraction with Ethanol or Acetone to pull the product from inorganic salts.

Symptom 3: "Regioselectivity issues during alkylation."

Diagnosis: The 3-amino-1,2,4-triazole ring has three nucleophilic nitrogens (N1, N2, N4) and an exocyclic amine. Alkylation usually yields a mixture. Corrective Actions:

-

Steric Control: N1 alkylation is generally thermodynamic. N2 is kinetically favored but sterically sensitive.

-

Base Selection:

-

NaH/DMF: Favors N1-alkylation (Thermodynamic).

-

K2CO3/Acetone: Can lead to mixtures; lower temperatures favor N2/N1 kinetic mixes.

-

-

Blocking Groups: If you need specific substitution, synthesize the ring with the substituent already on the hydrazine (Route A) rather than alkylating the triazole later.

Module 3: Visualizing the Logic

Diagram 1: Reaction Mechanism & Failure Points

Caption: Mechanistic pathway of hydrazide-cyanamide condensation showing critical intermediates and where the reaction typically stalls (Failure Points).

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for resolving low yields or impurities in aminotriazole synthesis.

Module 4: Frequently Asked Questions (FAQ)

Q: My reaction mixture turned into a solid block upon cooling. How do I process this? A: This is common in high-concentration microwave reactions. Do not try to scrape it out. Add a mixture of Ethanol/Water (1:1) and heat gently to 50°C to redissolve or create a slurry, then filter. The solid is often pure product or inorganic salt (check solubility).

Q: Can I use S-methylisothiourea instead of cyanamide? A: Yes. S-methylisothiourea sulfate is a shelf-stable alternative to cyanamide. However, it releases methyl mercaptan (stench!) as a byproduct. You must use a bleach scrubber for the exhaust. The yield is often higher due to the better leaving group ability of -SMe vs -NH2.

Q: How do I remove the "red/brown" color from my crystals? A: Aminotriazoles oxidize slightly to form colored impurities.

-

Dissolve in boiling water/ethanol.

-

Add Activated Charcoal (10 wt%) .

-

Filter hot through Celite.

-

Allow to crystallize slowly.

Q: Which column type is best for HPLC purification? A: Standard C18 often fails (elutes in void volume).[2] Use:

-

Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega).

-

HILIC (Acetonitrile/Water/Ammonium Formate buffer).

-

Porous Graphitic Carbon (PGC) for extremely polar variants.

References

-

Microwave-Assisted Synthesis: Shelke, G. M., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles."[3][4] Synlett, vol. 26, no.[3][4] 03, 2015, pp. 404-407.[4] Link

-

General Optimization: Beyzaei, H., et al. "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." Organic Preparations and Procedures International, vol. 50, 2018. Link

-

Regioselectivity & Tautomerism: Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." New Journal of Chemistry, 2018. Link

-

Purification Strategies: "Technical Support Center: Purification of Polar Triazole Compounds." BenchChem Technical Guides, 2025. Link

- Mechanism of Cyclization: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, vol. 61, no. 2, 1961, pp. 87–127.

Sources

Technical Support Center: Stability of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in Acidic Conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate. This document provides in-depth guidance on the stability of this compound, particularly in acidic environments. The information herein is synthesized from established chemical principles and data from analogous structures to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the 1,2,4-triazole ring in my compound under acidic conditions?

A1: The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered stable under typical acidic conditions.[1] It is resistant to cleavage unless exposed to harsh conditions such as concentrated acids at elevated temperatures.[1] The stability of the triazole ring itself is less of a concern than the potential hydrolysis of the ethyl acetate side chain. However, the presence of substituents can influence the overall stability of the molecule.[1]

Q2: My experimental protocol involves an acidic mobile phase for HPLC analysis. Should I be concerned about the degradation of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate?

A2: Yes, there is a potential for degradation, primarily through the acid-catalyzed hydrolysis of the ethyl acetate side chain. The rate of this hydrolysis is dependent on several factors including the pH of the mobile phase, the temperature of the column and autosampler, and the duration of the analysis.[1] It is advisable to conduct a forced degradation study to assess the stability of your compound under your specific analytical conditions.[1]

Q3: I am observing a new, more polar peak in my chromatogram after incubating my compound in an acidic buffer. What is the likely identity of this new peak?

A3: The most probable degradation product is 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid, resulting from the hydrolysis of the ethyl ester. This reaction would replace the ethyl group with a hydroxyl group, increasing the polarity of the molecule.

Q4: How does the amino group on the triazole ring affect the stability of the ethyl acetate side chain?

A4: The 3-amino group is an electron-donating group, which increases the electron density of the triazole ring. This can influence the reactivity of the N1-substituted side chain. While direct data on this specific molecule is limited, the electronic nature of substituents on heterocyclic rings is known to affect the stability of adjacent functional groups.

Q5: What are the best practices for storing solutions of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, especially if they are slightly acidic?

A5: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (e.g., 4°C) and protected from light to minimize both hydrolytic and photodegradation.[1] The use of a buffered system to maintain a consistent pH is also advised.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Inconsistent results in biological assays. | Degradation of the compound in the acidic assay medium. | 1. Assess the stability of the compound in the assay buffer over the time course of the experiment. 2. Consider adjusting the pH of the medium, if the assay allows. 3. Prepare stock solutions in a non-aqueous solvent and dilute into the assay medium immediately before use. |